molecular formula C8H13N3O B13442634 4-(2-Aminoethyl)-6-methoxypyridin-2-amine

4-(2-Aminoethyl)-6-methoxypyridin-2-amine

Cat. No.: B13442634
M. Wt: 167.21 g/mol
InChI Key: FPLVOFLNCCTEBD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-methoxypyridin-2-amine is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-6-methoxypyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-methoxypyridin-2-amine.

    Alkylation: The 6-methoxypyridin-2-amine undergoes alkylation with an appropriate alkylating agent, such as 2-bromoethylamine, under basic conditions to introduce the aminoethyl group at the 4-position.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminoethyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-6-methoxypyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Dopamine: A neuromodulatory molecule with a similar aminoethyl group but different functional groups and biological roles.

    4-(2-Aminoethyl)benzenesulfonamide: Another compound with an aminoethyl group, used in different applications.

Uniqueness: 4-(2-Aminoethyl)-6-methoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-(2-aminoethyl)-6-methoxypyridin-2-amine

InChI

InChI=1S/C8H13N3O/c1-12-8-5-6(2-3-9)4-7(10)11-8/h4-5H,2-3,9H2,1H3,(H2,10,11)

InChI Key

FPLVOFLNCCTEBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)N)CCN

Origin of Product

United States

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